Methyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate
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Overview
Description
METHYL 3-{1,4-DIOXA-8-AZASPIRO[45]DECANE-8-SULFONYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes a spirocyclic system, a benzothiophene moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-SULFONYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the spirocyclic system through a cyclization reaction, followed by the introduction of the benzothiophene and sulfonyl groups under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Key factors in industrial production include the optimization of reaction conditions, the use of high-purity reagents, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-SULFONYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
METHYL 3-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-SULFONYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:
Biology: In biological research, the compound may be used to study enzyme interactions, cellular pathways, and other biochemical processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, with specialized properties.
Mechanism of Action
The mechanism of action of METHYL 3-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-SULFONYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{1,4-dioxa-8-azaspiro[4.5]decane-8-sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate: This compound shares a similar core structure but includes a fluorine atom, which may alter its chemical properties and biological activity.
4-Piperidone ethylene acetal: A simpler compound that forms the basis for the spirocyclic system in the target compound.
Uniqueness
METHYL 3-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-SULFONYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to its combination of a spirocyclic system, a benzothiophene moiety, and a sulfonyl group. This combination imparts specific chemical and biological properties that are not found in simpler or less functionalized analogs.
Properties
Molecular Formula |
C17H19NO6S2 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
methyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C17H19NO6S2/c1-22-16(19)14-15(12-4-2-3-5-13(12)25-14)26(20,21)18-8-6-17(7-9-18)23-10-11-24-17/h2-5H,6-11H2,1H3 |
InChI Key |
LJXOMMPGDFYDMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC4(CC3)OCCO4 |
Origin of Product |
United States |
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